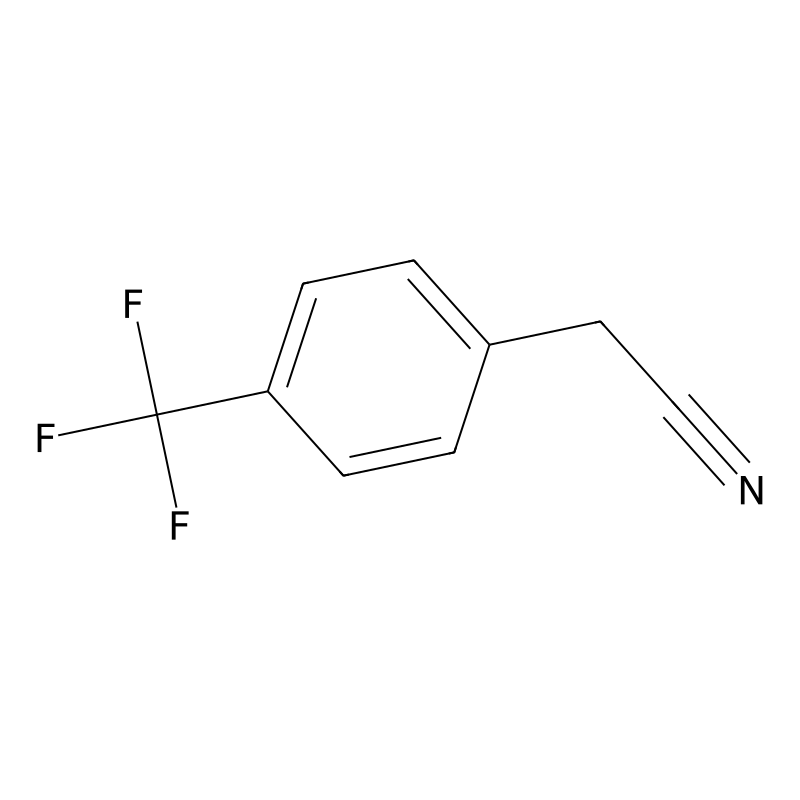

4-(Trifluoromethyl)phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(Trifluoromethyl)phenylacetonitrile is a chemical compound with the formula C₉H₆F₃N. It is a white solid that is soluble in organic solvents. The synthesis of 4-(trifluoromethyl)phenylacetonitrile has been reported in several scientific publications, with various methods being described.

One common method involves the reaction of 4-bromophenylacetonitrile with trifluoromethyltrimethylsilane in the presence of a palladium catalyst []. This reaction is an example of a cross-coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds.

Applications in Organic Synthesis:

-(Trifluoromethyl)phenylacetonitrile is a versatile building block that can be used in the synthesis of a variety of organic molecules. The presence of the trifluoromethyl group (CF₃) makes this compound a valuable reagent for introducing this functional group into other molecules. The CF₃ group is electron-withdrawing, which can affect the reactivity of the molecule and its overall properties.

One application of 4-(trifluoromethyl)phenylacetonitrile is in the synthesis of pharmaceuticals. For example, it has been used as a precursor in the synthesis of a selective inhibitor of the enzyme CDK2, which is involved in cell cycle regulation [].

4-(Trifluoromethyl)phenylacetonitrile, with the molecular formula CHFN and a molecular weight of 185.1458 g/mol, is a compound characterized by the presence of a trifluoromethyl group attached to a phenylacetonitrile structure. Its IUPAC name reflects its chemical structure, which includes a phenyl ring substituted with a trifluoromethyl group and a nitrile functional group. This compound is also known by other names such as p-Trifluoromethylphenylacetonitrile and Benzeneacetonitrile, 4-(trifluoromethyl)- .

Example Reaction- Hydrogenation: The compound can react with hydrogen in the presence of catalysts to yield corresponding amines or alcohols, depending on reaction conditions.

Several methods exist for synthesizing 4-(trifluoromethyl)phenylacetonitrile:

- Nitrilation of Trifluoromethylbenzene: This method involves the reaction of trifluoromethylbenzene with sodium cyanide under appropriate conditions.

- Reduction of α-Trifluoroacetophenone: A cyanohydrin derived from α-trifluoroacetophenone can be reduced to yield 4-(trifluoromethyl)phenylacetonitrile .

- Direct Fluorination: The compound can also be synthesized through direct fluorination methods that introduce trifluoromethyl groups onto aromatic systems.

4-(Trifluoromethyl)phenylacetonitrile finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: The compound may serve as a precursor for agrochemicals due to its potential herbicidal properties.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic or thermal characteristics .

Interaction studies involving 4-(trifluoromethyl)phenylacetonitrile focus on its binding affinity and activity against biological targets. Preliminary data suggest that compounds with similar structures may interact with enzymes or receptors relevant to disease pathways. These interactions are crucial for assessing the compound's potential therapeutic effects and safety profiles .

Several compounds share structural similarities with 4-(trifluoromethyl)phenylacetonitrile. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | CHFN | Contains a fluorine atom at the ortho position |

| α-(Trifluoromethyl)phenylacetonitrile | CHFN | Trifluoromethyl group directly attached to α-carbon |

| 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile | CHFN | Additional fluorine substituent |

Uniqueness

The uniqueness of 4-(trifluoromethyl)phenylacetonitrile lies in its specific arrangement of functional groups, particularly the trifluoromethyl moiety, which significantly influences its chemical reactivity and biological activity compared to similar compounds.

The historical development of 4-(Trifluoromethyl)phenylacetonitrile is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the mid-19th century before elemental fluorine itself was isolated. The foundation for compounds containing trifluoromethyl groups was established through early pioneering work, including Alexander Borodin's first organofluorine compound synthesis in 1862 through nucleophilic replacement reactions. The development of trifluoromethyl-containing compounds gained significant momentum in the 1920s when carbon tetrafluoride was first isolated from the reaction of fluorine with wood charcoal by French chemists Lebeau and Damiens in 1926.

The specific synthesis methodologies for 4-(Trifluoromethyl)phenylacetonitrile emerged through advances in aromatic trifluoromethylation reactions and nitrile chemistry. Patent literature from the 1990s describes systematic approaches to preparing trifluoromethyl-substituted benzyl cyanides through multi-step synthetic routes, including halomethylation and subsequent cyanation reactions. These developments built upon earlier work by Swarts in 1898, who first reported aromatic compounds with fluorinated side chains, demonstrating the conversion of benzotrichloride to benzotrifluoride derivatives using antimony trifluoride.

The industrial significance of this compound class was further enhanced by the development of improved synthetic methodologies in the late 20th century. Research documented in Chinese patent literature describes efficient preparation methods for meta-trifluoromethyl benzyl cyanide derivatives through trifluoromethylation, diazotization, and reduction reactions, achieving yields of up to 85.4% under optimized conditions. These synthetic advances established 4-(Trifluoromethyl)phenylacetonitrile as a commercially viable intermediate for various applications.

Position in Organofluorine Chemistry

4-(Trifluoromethyl)phenylacetonitrile occupies a distinctive position within organofluorine chemistry due to the unique properties conferred by the carbon-fluorine bond. The compound exemplifies the fundamental characteristics that make organofluorine compounds exceptional: the carbon-fluorine bond represents one of the strongest bonds in organic chemistry with an average bond energy of approximately 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength contributes to the compound's thermal and chemical stability, making it valuable for applications requiring robust molecular frameworks.

The trifluoromethyl group in 4-(Trifluoromethyl)phenylacetonitrile demonstrates the characteristic properties of fluorinated substituents. Fluorine's highest electronegativity value of 3.98 creates a significant dipole moment in the carbon-fluorine bond (1.41 Debye), while the Van der Waals radius of fluorine (1.47 Ångströms) is remarkably close to that of hydrogen (1.2 Ångströms). These properties result in minimal steric strain in polyfluorinated compounds while providing efficient shielding of the carbon skeleton from potential attacking reagents.

Contemporary organofluorine chemistry has witnessed significant developments in trifluoromethylation methodologies over the past decade. Research has shown that trifluoromethyl groups can be introduced through various strategies, including copper-mediated oxidative trifluoromethylation reactions using bistrifluoromethylated cuprate complexes. The field has also expanded to include radical trifluoromethylation and trifluoromethoxylation reactions, though these remain less common due to the relative scarcity of appropriate reagents.

The position of 4-(Trifluoromethyl)phenylacetonitrile within modern organofluorine chemistry is further emphasized by its role in the development of fluorinated pharmaceuticals and agrochemicals. Current estimates indicate that approximately 20% of pharmaceuticals and 50% of agrochemicals contain one or more fluorine atoms, highlighting the critical importance of compounds like 4-(Trifluoromethyl)phenylacetonitrile as synthetic intermediates.

Significance in Synthetic Organic Chemistry

The significance of 4-(Trifluoromethyl)phenylacetonitrile in synthetic organic chemistry stems from its dual functionality as both a trifluoromethyl-bearing aromatic compound and a nitrile-containing substrate. This combination provides multiple synthetic handles for further chemical transformations, making it an exceptionally versatile building block for complex molecule construction. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

In pharmaceutical development, 4-(Trifluoromethyl)phenylacetonitrile has been utilized in the preparation of cyano-substituted distyrylbenzene derivatives, which function as novel n-type organic semiconductors. These applications demonstrate the compound's utility in creating advanced materials with specialized electronic properties. The synthetic versatility is further exemplified by its use in preparing 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene derivatives.

The compound's significance extends to agrochemical applications, where it enhances the effectiveness of pesticides and herbicides through its unique chemical properties. The trifluoromethyl group contributes to improved metabolic stability and bioavailability, while the nitrile functionality provides opportunities for further derivatization to optimize biological activity.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[4-(trifluoromethyl)phenyl]acetonitrile [2] [5]. This naming convention follows the standard protocol for nitrile compounds, where the carbon atom of the cyano group is included in the carbon chain numbering system [6] [7]. The nomenclature reflects the structural arrangement where an acetonitrile moiety is substituted at the 4-position of a benzene ring bearing a trifluoromethyl group [1] [2].

The compound is recognized by numerous synonyms in chemical literature and databases. The most commonly used alternative names include 4-(Trifluoromethyl)phenylacetonitrile, Benzeneacetonitrile, 4-(trifluoromethyl)-, and 4-(Trifluoromethyl)benzeneacetonitrile [1] [2] [3]. Additional synonyms encompass 4-Trifluoromethylbenzyl cyanide, p-Trifluoromethylphenylacetonitrile, and [4-(Trifluoromethyl)phenyl]acetonitrile [1] [8]. The designation 4-(Cyanomethyl)benzotrifluoride provides another perspective on the molecular structure, emphasizing the benzotrifluoride core with a cyanomethyl substituent [1] [2].

| Nomenclature Category | Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-[4-(trifluoromethyl)phenyl]acetonitrile |

| Common Name | 4-(Trifluoromethyl)phenylacetonitrile |

| Systematic Names | Benzeneacetonitrile, 4-(trifluoromethyl)- |

| 4-(Trifluoromethyl)benzeneacetonitrile | |

| Alternative Designations | 4-Trifluoromethylbenzyl cyanide |

| p-Trifluoromethylphenylacetonitrile | |

| [4-(Trifluoromethyl)phenyl]acetonitrile | |

| 4-(Cyanomethyl)benzotrifluoride |

Registry Numbers and Chemical Identifiers

The compound possesses a comprehensive set of registry numbers and chemical identifiers that facilitates its identification across various chemical databases and regulatory systems [1] [2] [9]. The Chemical Abstracts Service Registry Number is 2338-75-2, serving as the primary unique identifier for this specific chemical substance [1] [2] [5]. This registry number remains constant regardless of nomenclature variations and provides the most reliable method for chemical substance identification [9].

Contemporary chemical informatics employs several advanced identifier systems. The DSSTox Substance Identifier DTXSID20177940 facilitates toxicological database integration [2]. The Unique Ingredient Identifier TZ8YD2Y8XG serves regulatory and pharmaceutical identification purposes [2]. The International Chemical Identifier Key QNKOCFJZJWOXDE-UHFFFAOYSA-N provides a standardized representation of the molecular structure [2] [5] [11].

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 2338-75-2 |

| European Inventory of Existing Commercial Chemical Substances Number | 219-052-2 |

| Molecular Design Limited Number | MFCD00001921 |

| DSSTox Substance Identifier | DTXSID20177940 |

| Unique Ingredient Identifier | TZ8YD2Y8XG |

| International Chemical Identifier Key | QNKOCFJZJWOXDE-UHFFFAOYSA-N |

| PubChem Compound Identifier | 75359 |

Structural Classification Within Nitrile Compounds

4-(Trifluoromethyl)phenylacetonitrile belongs to the broad class of organic nitriles, which are characterized by the presence of the cyano functional group (-C≡N) [12] [6] [13]. Nitriles represent a fundamental class of organic compounds where a carbon atom forms a triple bond with a nitrogen atom, creating a linear molecular geometry around this functional group [6] [14]. The compound specifically fits within the subclass of aromatic nitriles, where the cyano group is attached to an aromatic carbon framework [15] [16].

Within the nitrile classification system, this compound is categorized as an arylacetonitrile derivative [17] [18]. Arylacetonitriles are characterized by the presence of an acetonitrile moiety (-CH₂CN) directly bonded to an aromatic ring system [17] [18]. This structural arrangement places the compound in the same category as phenylacetonitrile, the parent compound of this series [17] [19] [18].

The trifluoromethyl substitution introduces additional classification considerations. The compound belongs to the organofluorine family, specifically within the subset of trifluoromethyl-substituted aromatic compounds [4] [20]. The trifluoromethyl group (-CF₃) serves as a powerful electron-withdrawing substituent, significantly influencing the electronic properties of the aromatic system [4] [20]. This dual classification as both a nitrile and an organofluorine compound positions 4-(Trifluoromethyl)phenylacetonitrile within specialized chemical categories that exhibit unique reactivity patterns and applications [4] [20].

The linear geometry characteristic of nitriles is preserved in this compound, with the carbon-nitrogen triple bond maintaining its typical bond length of approximately 1.16 Å [6] [14]. The electron-withdrawing nature of the trifluoromethyl substituent enhances the electrophilic character of the nitrile carbon, potentially affecting the compound's reactivity in nucleophilic addition reactions [4] [6].

Relationship to Benzyl Cyanide Derivatives

4-(Trifluoromethyl)phenylacetonitrile demonstrates a direct structural relationship to benzyl cyanide and its derivatives [17] [21] [22]. Benzyl cyanide, also known as phenylacetonitrile, serves as the parent compound for this entire class of aromatic nitriles [17] [18]. The fundamental structure consists of a benzene ring connected to an acetonitrile group through a methylene bridge [17] [18].

The taxonomic classification places 4-(Trifluoromethyl)phenylacetonitrile within the benzyl cyanide family, specifically as a substituted derivative where the hydrogen atom at the 4-position of the benzene ring is replaced by a trifluoromethyl group [21] [17]. This substitution pattern maintains the core benzyl cyanide framework while introducing significant electronic modifications through the electron-withdrawing trifluoromethyl substituent [4] [21].

Benzyl cyanide derivatives encompass a broad range of compounds where various substituents modify the benzene ring while preserving the essential -CH₂CN structural motif [17] [18]. These derivatives include halogenated variants, alkyl-substituted compounds, and other electron-withdrawing or electron-donating substituted derivatives [17] [18]. The trifluoromethyl-substituted variant represents a particularly significant member of this family due to the profound electronic effects imparted by the fluorinated substituent [4] [20].

The relationship extends to synthetic accessibility and chemical reactivity patterns. Like other benzyl cyanide derivatives, 4-(Trifluoromethyl)phenylacetonitrile retains the characteristic reactivity of the nitrile functional group while exhibiting modified reaction kinetics and selectivity due to the electronic influence of the trifluoromethyl substituent [4] [17]. This structural relationship enables the compound to participate in similar synthetic transformations as the parent benzyl cyanide, including hydrolysis to carboxylic acids, reduction to primary amines, and various nucleophilic addition reactions [17] [6].

| Structural Feature | 4-(Trifluoromethyl)phenylacetonitrile | Benzyl Cyanide (Parent) |

|---|---|---|

| Core Structure | Substituted benzyl cyanide | Benzyl cyanide |

| Molecular Formula | C₉H₆F₃N | C₈H₇N |

| Substituent | 4-Trifluoromethyl | None |

| Electronic Effect | Strong electron-withdrawing | Neutral |

| Classification | Organofluorine benzyl cyanide derivative | Parent benzyl cyanide |

The molecular structure of 4-(Trifluoromethyl)phenylacetonitrile has been comprehensively characterized through various analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography. The compound crystallizes in a monoclinic crystal system at 123 K, with molecules interconnected through multiple intermolecular interactions [1] [2].

The fundamental structural framework consists of a phenyl ring substituted with a trifluoromethyl group at the para position and an acetonitrile side chain. The molecular geometry exhibits a torsion angle of -6.4° between the phenyl ring and the acetonitrile group, indicating a slight deviation from planarity [1] [2]. This deviation is attributed to the difference in electron-withdrawing capabilities between the trifluoromethyl substituent and the acetonitrile group, which creates an asymmetric electronic environment around the aromatic ring.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆F₃N | [3] [4] |

| Molecular Weight | 185.15 g/mol | [3] [4] |

| Crystal System | Monoclinic | [1] |

| Torsion Angle (Ph-CH₂CN) | -6.4° | [1] |

| Density | 1.230 g/cm³ | [4] [5] |

| Melting Point | 47-49°C | [4] [6] |

The crystal structure reveals that molecules are linked through several intermolecular contacts, including carbon-hydrogen···fluorine and carbon-hydrogen···nitrogen interactions. The strongest interactions occur at distances of 2.58 Å for carbon-hydrogen···fluorine contacts and 2.65 Å for carbon-hydrogen···nitrogen contacts [1] [2]. These interactions contribute to the relatively high melting point of the compound compared to non-fluorinated analogs and result in a crystal density of 1.550 Mg/m³ [2].

Electronic Properties

The electronic properties of 4-(Trifluoromethyl)phenylacetonitrile are fundamentally influenced by the presence of the trifluoromethyl group, which acts as one of the most powerful electron-withdrawing substituents in organic chemistry [7] [8]. The trifluoromethyl group exerts its electronic effects primarily through inductive electron withdrawal, significantly altering the electronic distribution within the molecule.

Density Functional Theory calculations using the B3LYP/6-311+G(d,p) method have provided detailed insights into the electronic structure of the compound [9] [10]. The molecular orbital analysis reveals that the trifluoromethyl group substantially affects the frontier molecular orbitals, with the electron-withdrawing nature of the substituent stabilizing both the highest occupied molecular orbital and the lowest unoccupied molecular orbital.

The nuclear magnetic resonance chemical shifts provide direct evidence of the electronic effects. Carbon-13 nuclear magnetic resonance spectroscopy shows chemical shifts ranging from 68 to 118 ppm for aromatic carbons, with the carbon atoms directly attached to the trifluoromethyl group exhibiting characteristic downfield shifts. The trifluoromethyl carbon atoms appear between 102 and 112 ppm, reflecting the strong electron-withdrawing influence of the three fluorine atoms [9] [10].

| Nuclear Magnetic Resonance Parameter | Observed Value (ppm) | Calculated Value (ppm) | Assignment |

|---|---|---|---|

| C₁ (aromatic) | 68 | 72 | Aromatic carbon |

| C₂ (aromatic) | 118 | 121 | Aromatic carbon |

| C₃ (aromatic) | 114 | 115 | Aromatic carbon |

| C₄ (aromatic) | 108 | 109 | Aromatic carbon |

| C₅ (aromatic) | 110 | 111 | Aromatic carbon |

| CF₃ carbon | 102-112 | 103-105 | Trifluoromethyl carbon |

The vibrational spectroscopic analysis further elucidates the electronic properties through characteristic frequency shifts. The nitrile stretching frequency appears at 2240 cm⁻¹, which is within the typical range for aromatic nitriles but shows subtle shifts due to the electronic influence of the trifluoromethyl group [9] [10]. The carbon-hydrogen stretching vibrations of the aromatic ring occur at 3415 and 3300 cm⁻¹, while the carbon-carbon stretching modes appear in the region of 1700-1560 cm⁻¹ [9] [10].

Comparative Analysis with Non-fluorinated Analogs

The comparison of 4-(Trifluoromethyl)phenylacetonitrile with its non-fluorinated analogs reveals significant differences in physical, chemical, and electronic properties that directly correlate with the electronic effects of the substituents. This comparative analysis provides crucial insights into the unique characteristics imparted by the trifluoromethyl group.

The most striking difference is observed in the melting point behavior. While phenylacetonitrile exhibits a melting point of -24°C, 4-(Trifluoromethyl)phenylacetonitrile shows a significantly elevated melting point of 47-49°C [4] [6] [11] [12]. This 71°C increase is attributed to enhanced intermolecular interactions facilitated by the trifluoromethyl group, including carbon-hydrogen···fluorine contacts and increased molecular polarization [1] [2].

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Electronic Effect | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenylacetonitrile | 117.15 | -24 | Neutral | 3.59 |

| 4-Methylphenylacetonitrile | 131.17 | Not specified | Electron-donating (+I) | Not specified |

| 4-Methoxyphenylacetonitrile | 147.17 | 8 | Electron-donating (+I, +M) | Not specified |

| 4-Chlorophenylacetonitrile | 151.59 | Not specified | Electron-withdrawing (-I, -M) | Not specified |

| 4-(Trifluoromethyl)phenylacetonitrile | 185.15 | 47-49 | Strong electron-withdrawing (-I) | ~3.6 (estimated) |

The boiling point analysis reveals another significant difference. 4-(Trifluoromethyl)phenylacetonitrile exhibits a reduced pressure boiling point of 131-132°C at 20 mmHg, compared to the atmospheric boiling point of 233-234°C for phenylacetonitrile [4] [6] [11] [12]. This difference reflects the altered intermolecular interactions and the increased molecular weight of the fluorinated compound.

The electronic effects are particularly pronounced in the nuclear magnetic resonance spectroscopic data. The trifluoromethyl-substituted compound shows distinctive chemical shift patterns that differ significantly from electron-donating analogs such as 4-methoxyphenylacetonitrile. The aromatic carbon atoms in 4-(Trifluoromethyl)phenylacetonitrile appear at 68-118 ppm, reflecting the strong electron-withdrawing influence of the trifluoromethyl group [9] [10].

The dipole moment values provide additional insight into the electronic differences. Phenylacetonitrile exhibits a dipole moment of 3.59 Debye, while 4-(Trifluoromethyl)phenylacetonitrile shows a comparable value of approximately 3.6 Debye [13] [14]. This similarity indicates that the trifluoromethyl group, despite its strong electron-withdrawing nature, does not dramatically alter the overall molecular dipole moment, suggesting that the electronic effects are primarily localized.

Stereochemical Considerations

The stereochemical aspects of 4-(Trifluoromethyl)phenylacetonitrile are characterized by the specific spatial arrangement of the trifluoromethyl group and acetonitrile side chain relative to the aromatic ring. The compound exhibits distinct stereochemical features that influence its molecular geometry and intermolecular interactions.

The trifluoromethyl group adopts a characteristic tetrahedral geometry with the carbon atom at the center and three fluorine atoms arranged symmetrically around it. The carbon-fluorine bond lengths are typically shorter than corresponding carbon-hydrogen bonds, contributing to the compact nature of the trifluoromethyl group [15] [16]. The electronegativity of fluorine atoms creates a significant dipole moment within the trifluoromethyl group, with the carbon atom bearing a partial positive charge and the fluorine atoms carrying partial negative charges.

The acetonitrile side chain exhibits a linear geometry due to the sp hybridization of the nitrile carbon atom. The torsion angle between the phenyl ring and the acetonitrile group is -6.4°, indicating a slight deviation from the ideal perpendicular arrangement [1] [2]. This deviation arises from the asymmetric electronic environment created by the trifluoromethyl substituent, which influences the preferred conformation of the molecule.

The crystal structure analysis reveals that the molecular packing is significantly influenced by the stereochemical arrangement of the trifluoromethyl group. The fluorine atoms participate in weak intermolecular interactions with hydrogen atoms of neighboring molecules, creating a three-dimensional network of contacts that stabilizes the crystal structure [1] [2]. The strongest carbon-hydrogen···fluorine interactions occur at distances of 2.58 Å, which are shorter than the sum of van der Waals radii, indicating attractive interactions [1] [2].

The stereochemical considerations also extend to the conformational flexibility of the molecule. The trifluoromethyl group exhibits restricted rotation around the carbon-carbon bond connecting it to the aromatic ring, due to the steric and electronic effects of the fluorine atoms. This restricted rotation influences the overall molecular dynamics and affects the accessibility of different conformational states [16].

Impact of Trifluoromethyl Group on Molecular Geometry

The trifluoromethyl group exerts profound effects on the molecular geometry of 4-(Trifluoromethyl)phenylacetonitrile through both steric and electronic mechanisms. These effects manifest in altered bond lengths, bond angles, and overall molecular conformation compared to non-fluorinated analogs [15] [18].

The presence of the trifluoromethyl group causes characteristic deformations in the aromatic ring geometry. The endocyclic angles at the ipso-carbon atoms exhibit typical distortions due to the difference in electron-withdrawing power between the trifluoromethyl and acetonitrile substituents [1] [2]. The carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring shows subtle lengthening compared to other aromatic carbon-carbon bonds, reflecting the electronic influence of the highly electronegative fluorine atoms.

The trifluoromethyl group itself adopts a slightly distorted tetrahedral geometry, with the carbon-fluorine bond lengths being approximately 1.33-1.35 Å [15] [16]. The fluorine-carbon-fluorine bond angles deviate slightly from the ideal tetrahedral angle of 109.5°, with variations of 1-2° being typical. These geometric distortions are attributed to the high electronegativity of fluorine and the resulting electronic repulsion between the fluorine atoms.

The molecular geometry is further influenced by the anomeric effect associated with the trifluoromethyl group. This effect, based on orbital interactions between the carbon-fluorine bonds and adjacent molecular orbitals, can lead to preferred conformational arrangements that optimize orbital overlap [16]. The anomeric effect becomes particularly important when the trifluoromethyl group is in proximity to electron-deficient centers, such as the aromatic ring bearing the electron-withdrawing acetonitrile group.

The impact on molecular geometry extends to the overall molecular shape and size. The trifluoromethyl group contributes to increased molecular volume and altered van der Waals surfaces compared to smaller substituents like methyl or hydrogen. The three fluorine atoms create a "fluorine cloud" around the carbon atom, with the fluorine atoms extending further from the molecular core than corresponding hydrogen atoms would in a methyl group [15] [16].

| Geometric Parameter | Typical Value | Impact of CF₃ Group |

|---|---|---|

| C-CF₃ Bond Length | 1.50-1.52 Å | Slightly longer than C-CH₃ |

| C-F Bond Length | 1.33-1.35 Å | Shorter than C-H bonds |

| F-C-F Bond Angle | 107-109° | Slightly compressed from tetrahedral |

| Aromatic Ring Distortion | 1-2° variation | Endocyclic angle deformation |

| Molecular Volume | Increased | Larger than CH₃ analog |

XLogP3

Melting Point

GHS Hazard Statements

H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant